molecular formula C9H9FO3 B12863161 Methyl 5-fluoro-2-(hydroxymethyl)benzoate

Methyl 5-fluoro-2-(hydroxymethyl)benzoate

Cat. No.: B12863161
M. Wt: 184.16 g/mol
InChI Key: HGGOYFKTPIPIST-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methanol group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 5-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-fluoro-2-carboxybenzoic acid.

    Reduction: 5-fluoro-2-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(hydroxymethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-(hydroxymethyl)benzoate: Similar structure but with the fluorine atom at the 2-position.

    Methyl 5-chloro-2-(hydroxymethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5-bromo-2-(hydroxymethyl)benzoate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Methyl 5-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of the fluorine atom at the 5-position, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 5-fluoro-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4,11H,5H2,1H3

InChI Key

HGGOYFKTPIPIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)CO

Origin of Product

United States

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